

Performance Analysis of Apalutamide-D4 as an Internal Standard in Bioanalytical Methods

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the quantitative analysis of xenobiotics, the use of a stable isotope-labeled internal standard is considered the gold standard, offering high precision and accuracy by compensating for variability in sample preparation and instrument response. This guide provides a detailed comparison of the analytical performance of Apalutamide-D4 as an internal standard in the bioanalysis of Apalutamide, supported by experimental data.

Linearity, Accuracy, and Precision of Apalutamide Quantification with Apalutamide-D4

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of apalutamide and its active metabolite, N-desmethyl apalutamide, in human plasma utilized Apalutamide-D4 as the internal standard. The method demonstrated excellent linearity, accuracy, and precision, meeting the requirements of the FDA and EMA validation guidelines.[1]

Linearity

The linearity of the method was assessed over a concentration range of 0.025 to 20 μ g/mL for apalutamide in human plasma. The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.



Analyte	Concentration Range (µg/mL)	
Apalutamide	0.025 - 20	

Table 1: Linearity of Apalutamide quantification using Apalutamide-D4 as an internal standard.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four different concentration levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). The results, summarized in the tables below, demonstrate that the method is both accurate and precise.

Intra-Day Accuracy and Precision

Analyte	Nominal Concentration (ng/mL)	Mean Measured Concentration (ng/mL) (n=5)	Accuracy (%RE)	Precision (%CV)
Apalutamide	25 (LLOQ)	24.8	-0.8	4.7
50 (LQC)	49.3	-1.4	1.7	
3500 (MQC)	3440	-1.7	3.5	_
17500 (HQC)	16500	-5.8	2.5	

Table 2: Intra-day accuracy and precision of Apalutamide quantification using Apalutamide-D4. [1]

Inter-Day Accuracy and Precision



Analyte	Nominal Concentration (ng/mL)	Mean Measured Concentration (ng/mL) (n=15)	Accuracy (%RE)	Precision (%CV)
Apalutamide	25 (LLOQ)	23.9	-4.4	9.8
50 (LQC)	47.1	-5.9	3.2	
3500 (MQC)	3290	-6.1	7.9	_
17500 (HQC)	16800	-4.0	6.5	_

Table 3: Inter-day accuracy and precision of Apalutamide quantification using Apalutamide-D4. [1]

Comparison with Alternative Internal Standards

While Apalutamide-D4 is an ideal internal standard due to its structural similarity and co-eluting properties with the analyte, other compounds have been utilized in various analytical methods for Apalutamide quantification. The performance of these alternatives provides a useful benchmark.

Internal Standard	Linearity Range	Accuracy (%RE)	Precision (%RSD)	Reference
Apalutamide-D3	1.02-2030 ng/mL	2.11 to 8.44	2.51 to 6.09	[2]
Canagliflozin	300–12000 ng/mL	-4.32 to 2.45	< 4.21	[3]
Apalutamide-D3	307.26- 200013.87 pg/ml	90.05 to 98.15 (% mean accuracy)	3.86 to 4.87	

Table 4: Performance comparison of different internal standards used for Apalutamide analysis.

Experimental Protocols



Bioanalytical Method for Apalutamide in Human Plasma using LC-MS/MS with Apalutamide-D4 Internal Standard

Sample Preparation: A simple protein precipitation method is employed for the extraction of apalutamide and the internal standard from human plasma.

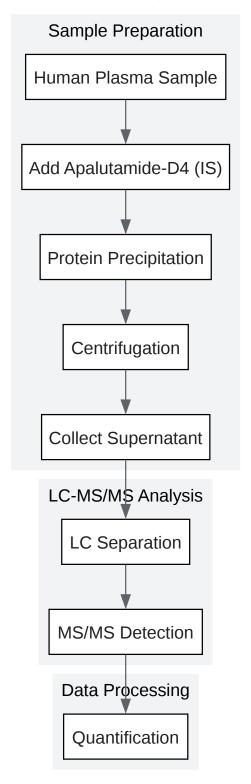
LC-MS/MS Conditions:

- LC System: Ultimate XB-C18 column (50 × 4.6 mm, 5 μm)
- Mobile Phase: 55% Solvent A (0.1% formic acid in acetonitrile) and 45% Solvent B (0.1% formic acid in water)
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 1.0 μL
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Quantification: Based on the ratio of the analyte's peak area to that of the internal standard (Apalutamide-D4).

Visualizations Experimental Workflow



Experimental Workflow for Apalutamide Analysis



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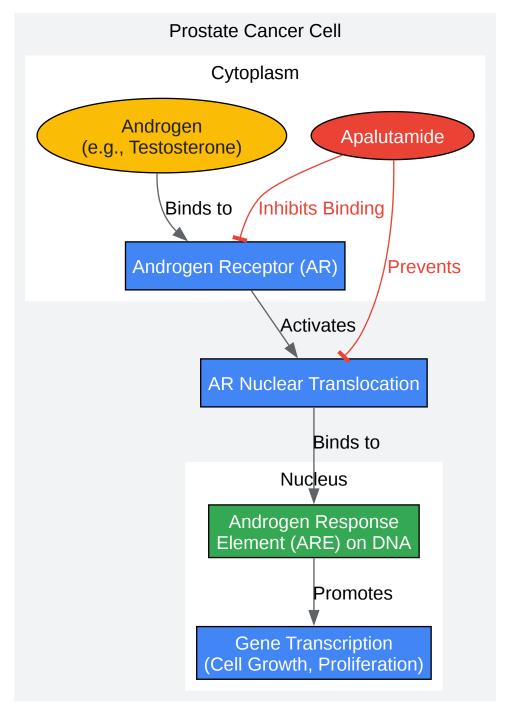
Caption: Workflow for the bioanalysis of Apalutamide using Apalutamide-D4.





Apalutamide Signaling Pathway

Apalutamide Mechanism of Action



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Caption: Apalutamide's inhibition of the androgen receptor signaling pathway.



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